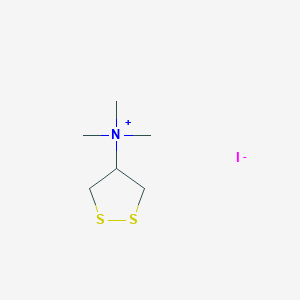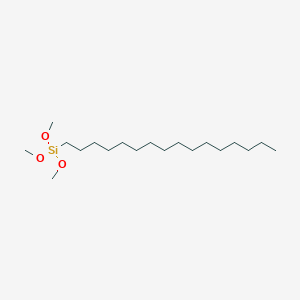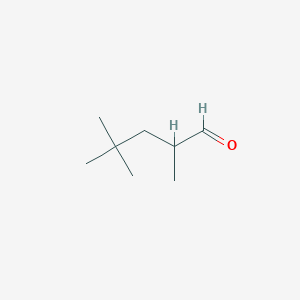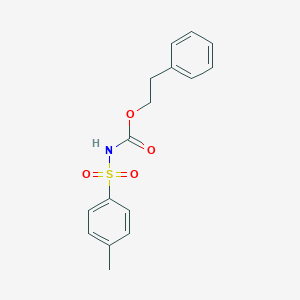
4-Bromo-3,3,4,4-tetrafluoro-1-butene
Overview
Description
4-Bromo-3,3,4,4-tetrafluoro-1-butene (4-Br-T4F1B) is a member of the family of halogenated organic compounds known as tetrafluorobutenes. It is a colorless liquid with a boiling point of -37.5°C and a molecular weight of 205.9 g/mol. The chemical formula of 4-Br-T4F1B is C4H3BrF4. 4-Br-T4F1B has been widely used in various industrial and scientific applications due to its unique properties, such as its high reactivity and low boiling point.
Scientific Research Applications
Multisubstituted Alkenes Synthesis : Sakaguchi et al. (2017) conducted a study on the transformation of 4-bromo-3,3,4,4-tetrafluoro-1-butene into multisubstituted alkenes. This process involved Heck reactions and Suzuki-Miyaura cross-coupling reactions, resulting in fluorinated materials with unique structural properties (Sakaguchi et al., 2017).
Synthesis of Tetrafluoroethylenated Sugar Derivatives : Konno et al. (2013) developed synthetic approaches to create 2,3-dideoxy-2,2,3,3-tetrafluoropyranoses or azapyranoses using this compound. These compounds have potential applications in pharmaceuticals and materials science (Konno et al., 2013).
Fluorinated Building Blocks : Linclau (2007) discussed the physical properties and preparative methods for compounds like this compound. These compounds are valuable as fluorinated building blocks in various chemical syntheses (Linclau, 2007).
Tetrafluoroethylenation of Aromatic Compounds : A study by Watanabe & Konno (2015) explored the treatment of 4-bromo-3,3,4,4-tetrafluorobut-1-ene with various aryl halides. This led to the synthesis of group-substituted aromatics, highlighting its potential in organic synthesis (Watanabe & Konno, 2015).
Synthesis of Difluorohalobenzenes : Volchkov et al. (2021) used this compound in the synthesis of 2,3-difluorohalobenzenes. This process involved several steps, including halogenation and dehydrohalogenation, demonstrating its utility in complex organic syntheses (Volchkov et al., 2021).
Stereoselective Epoxidation : Archelas et al. (1988) investigated the stereoselective epoxidation of 4-bromo-1-butene using alkene-utilizing bacteria. This research provides insight into biocatalytic processes and the influence of molecular structure on microbial activity (Archelas et al., 1988).
Safety and Hazards
The safety information available indicates that 4-Bromo-3,3,4,4-tetrafluoro-1-butene is an irritant . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided .
properties
IUPAC Name |
4-bromo-3,3,4,4-tetrafluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF4/c1-2-3(6,7)4(5,8)9/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCWGFZDSIWLMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066389 | |
| Record name | 2-Vinyl(1-bromoperfluoroethane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18599-22-9 | |
| Record name | 4-Bromo-3,3,4,4-tetrafluoro-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18599-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3,3,4,4-tetrafluoro-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018599229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butene, 4-bromo-3,3,4,4-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Vinyl(1-bromoperfluoroethane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3,3,4,4-tetrafluorobut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMO-3,3,4,4-TETRAFLUORO-1-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T08C3OEQ6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Bromo-3,3,4,4-tetrafluoro-1-butene a valuable building block in organic synthesis?
A1: this compound serves as a versatile starting material for synthesizing diverse alkenes containing a tetrafluoroethylene (-CF2CF2-) fragment []. The presence of both the bromine atom and the terminal alkene provides handles for various chemical transformations.
Q2: What specific reactions has this compound been successfully utilized in?
A2: Research demonstrates the successful application of this compound in both Heck reactions and Suzuki-Miyaura cross-coupling reactions []. These reactions allow for the introduction of various substituents onto the alkene, expanding the range of accessible fluorinated molecules. Furthermore, the resulting alkenes can undergo efficient reductive coupling reactions with aldehydes, further broadening the scope of accessible compounds [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)
